6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-Br-CPTIQ) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound with a unique structure that makes it an interesting subject for research. 6-Br-CPTIQ has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific applications. It has been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been studied for its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has also been studied for its ability to modulate the activity of calcium channels, which are important in the regulation of cardiac contractility. Furthermore, 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been studied for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Wirkmechanismus
The mechanism of action of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not completely understood. However, it is believed to act through a variety of mechanisms. For example, it is thought to interact with the COX-2 enzyme by binding to its active site, thus inhibiting its activity. It is also believed to interact with MAO by binding to its active site, thus inhibiting its activity. Furthermore, it is thought to interact with calcium channels by binding to their active sites, thus modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride are not completely understood. However, it is believed to have a variety of effects on the body. For example, it is thought to reduce inflammation by inhibiting the activity of COX-2. It is also believed to modulate the activity of neurotransmitters by inhibiting the activity of MAO. Finally, it is thought to modulate the activity of calcium channels, which are important in the regulation of cardiac contractility.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in laboratory experiments include its availability, its low cost, and its ability to modulate the activity of various enzymes and calcium channels. However, there are some limitations to its use. For example, it is not known how long 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride will remain active in the body, and its effects on the body are not completely understood. Furthermore, the synthesis of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be difficult and time-consuming.
Zukünftige Richtungen
The future directions of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride research include further studies of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to better understand its pharmacokinetics and to develop more efficient synthesis methods. Furthermore, studies are needed to investigate the potential toxicity of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and to develop more reliable methods of detection. Finally, further research is needed to explore its potential applications in other areas, such as drug delivery and cancer therapy.
Synthesemethoden
The synthesis of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a multi-step process. The starting materials are 1-bromocyclopropane and 1,2,3,4-tetrahydroisoquinoline. The two compounds are reacted in a stirred solution of dimethylformamide (DMF) at 0°C. The reaction proceeds with the formation of a cyclopropyl ring, followed by an intramolecular cyclization to form the 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride product. The reaction is then quenched with hydrochloric acid and the product is isolated by filtration.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the cyclization of a brominated precursor with a cyclopropyl group. The bromination can be achieved using a suitable brominating agent, followed by the cyclization using a Lewis acid catalyst. The resulting product can then be converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "4-bromo-1-cyclopropylbut-2-ene", "2-methyl-1,2,3,4-tetrahydroisoquinoline", "Lewis acid catalyst", "Hydrochloric acid" ], "Reaction": [ "Bromination of 4-bromo-1-cyclopropylbut-2-ene using a suitable brominating agent to yield 6-bromo-1-cyclopropylbut-2-ene", "Cyclization of 6-bromo-1-cyclopropylbut-2-ene with 2-methyl-1,2,3,4-tetrahydroisoquinoline using a Lewis acid catalyst to yield 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline", "Conversion of 6-bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline to the hydrochloride salt using hydrochloric acid" ] } | |
CAS-Nummer |
2757999-98-5 |
Molekularformel |
C12H15BrClN |
Molekulargewicht |
288.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.